chemical structure and molecular weight of 3-Hydroxybutyl acetate
chemical structure and molecular weight of 3-Hydroxybutyl acetate
An In-depth Technical Guide to 3-Hydroxybutyl Acetate: Structure, Properties, and Synthesis
Core Chemical Identity
3-Hydroxybutyl acetate is an organic compound notable for its bifunctional nature, containing both a hydroxyl and an ester group. Its chemical identity is fundamental to understanding its reactivity and applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxybutyl acetate .[1][2] It is also known by synonyms such as 1,3-butanediol 1-acetate and acetic acid 3-hydroxy-butyl ester.[2][3] The structure features a chiral center at the third carbon (C-3), which gives rise to two distinct stereoisomers: (R)-3-hydroxybutyl acetate and (S)-3-hydroxybutyl acetate.[1] This chirality is a critical consideration in its synthesis and use, particularly in pharmaceutical and life science applications where stereochemistry dictates biological activity.[1]
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Exact Mass | 132.07900 Da | [3] |
| CAS Number | 1851-86-1 | [1][2] |
| InChI Key | KLUHZXMBIDAHSJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(CCOC(=O)C)O | [2] |
Physicochemical Characteristics
The physical properties of 3-hydroxybutyl acetate are a direct consequence of its molecular structure. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the acetate group introduces ester characteristics. This combination results in its moderate solubility and specific thermal properties.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity and floral | [1] |
| Density | Approx. 1.024 g/cm³ | [1][3] |
| Boiling Point | Approx. 142.6-190°C at 760 mmHg | [1][3] |
| Flash Point | 41.7°C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |
These properties make it suitable for various applications in organic synthesis where specific solubility and boiling points are required for reaction and purification processes.
Synthesis Pathways: A Focus on Enantioselectivity
The synthesis of 3-hydroxybutyl acetate can be achieved through several routes, with the choice of method often dictated by the need for a specific enantiomer. Common methods include direct esterification and biocatalytic kinetic resolution.
Acid-Catalyzed Esterification
A conventional approach involves the direct esterification of 1,3-butanediol (also known as 3-hydroxybutanol) with acetic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[1] While effective for producing the racemic mixture, this method lacks stereocontrol, which is a significant drawback for applications requiring enantiopure compounds.
Enzymatic Kinetic Resolution for Enantiopure Synthesis
For producing enantiomerically pure forms, enzymatic kinetic resolution is a superior and widely employed strategy.[1] This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic alcohol. A notable example is the kinetic resolution of racemic 1,3-butanediol using an acyl donor like vinyl acetate, catalyzed by Candida antarctica lipase B (CAL-B).[1][4]
The enzyme selectively catalyzes the acetylation of (R)-1,3-butanediol, yielding (R)-3-hydroxybutyl acetate, while the (S)-1,3-butanediol is left largely unreacted.[1] The use of vinyl acetate as the acyl donor is particularly advantageous because the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium toward the product side and driving the reaction to high conversion.[1]
The following protocol outlines a representative procedure for the synthesis of (R)-3-hydroxybutyl acetate.
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Reactant Preparation : In a suitable reaction vessel, combine racemic 1,3-butanediol (1.0 equivalent) and vinyl acetate (1.0-1.5 equivalents). The reaction is often performed without a solvent or in a non-polar organic solvent like methyl t-butyl ether (MTBE).
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Enzyme Addition : Add Candida antarctica lipase B (CAL-B) (typically 5-10% by weight of the limiting reagent).
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Reaction Conditions : Maintain the reaction mixture at a controlled temperature, often around 30°C, with gentle agitation.[4]
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Monitoring : Monitor the reaction progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.
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Workup and Purification : Once the desired conversion (typically ~50% for maximum ee of both product and remaining substrate) is reached, terminate the reaction by filtering off the enzyme.
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Isolation : Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of (R)-3-hydroxybutyl acetate and unreacted (S)-1,3-butanediol can then be separated by column chromatography.
The following diagram illustrates the enzymatic kinetic resolution process.
